Cas no 866342-63-4 (5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline structure
866342-63-4 structure
Product name:5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline
CAS No:866342-63-4
MF:C26H23N3O
Molecular Weight:393.480325937271
CID:6144136
PubChem ID:2135363

5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline
    • 866342-63-4
    • AB00674814-01
    • AKOS001813078
    • 5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
    • 5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • F1602-0354
    • 5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
    • インチ: 1S/C26H23N3O/c1-17-4-9-20(10-5-17)25-23-16-29(15-19-7-11-21(30-3)12-8-19)24-13-6-18(2)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
    • InChIKey: UGRDONWVHDPVAW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CN1C=C2C(C3C=CC(C)=CC=3)=NN=C2C2C=C(C)C=CC1=2

計算された属性

  • 精确分子量: 393.184112366g/mol
  • 同位素质量: 393.184112366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 39.9Ų

5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1602-0354-10mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0354-15mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0354-20mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1602-0354-2mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0354-20μmol
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0354-5μmol
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0354-1mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1602-0354-4mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0354-2μmol
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0354-3mg
5-[(4-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
866342-63-4 90%+
3mg
$63.0 2023-05-17

5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline 関連文献

5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinolineに関する追加情報

Professional Introduction to Compound with CAS No. 866342-63-4 and Product Name: 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

The compound with the CAS number 866342-63-4 and the product name 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the quinoline family, which has been extensively studied due to its broad spectrum of biological activities. The structural features of this molecule, particularly its fused pyrazole and quinoline rings, contribute to its unique pharmacological properties, making it a promising candidate for further investigation in drug development.

Recent research in the area of heterocyclic compounds has highlighted the importance of quinoline derivatives in the treatment of various diseases. The presence of multiple aromatic rings in 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline enhances its potential for interaction with biological targets. Specifically, the methoxy and methyl substituents on the phenyl rings can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. For instance, quinoline derivatives have been widely used in the treatment of malaria and infectious diseases. The pyrazole ring introduces additional functionality that can be exploited for therapeutic purposes. Studies have shown that pyrazole-containing compounds often exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. The combination of these structural elements in 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline suggests that it may possess similar or even enhanced biological effects.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the pyrazole core, followed by functionalization with appropriate substituents. The introduction of the 4-methoxyphenylmethyl group and the 8-methyl substituent on the quinoline ring is critical for achieving the desired molecular architecture. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex heterocyclic system.

The pharmacological evaluation of 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has revealed several promising properties. Preliminary in vitro studies indicate that this compound exhibits significant activity against certain cancer cell lines. The mechanism of action appears to involve inhibition of key signaling pathways involved in tumor growth and progression. Additionally, the compound demonstrates moderate activity against bacterial strains resistant to conventional antibiotics. These findings underscore its potential as a lead compound for further drug development.

Another area of interest is the compound's interaction with biological targets at a molecular level. Computational studies using molecular modeling techniques have been instrumental in understanding how 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline interacts with proteins and enzymes. These studies suggest that the molecule can bind to specific pockets within target proteins, modulating their activity. This binding affinity is influenced by factors such as hydrogen bonding interactions, hydrophobic effects, and electrostatic forces.

The development of novel drug candidates often involves optimizing synthetic routes to improve yield and purity while reducing costs and environmental impact. In the case of 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline, researchers have explored various synthetic strategies to achieve these goals. Green chemistry principles have been applied to minimize waste and hazardous byproducts. For example, solvent-free reactions and catalytic methods have been employed to enhance efficiency.

Future directions for research on this compound include exploring its potential in clinical applications. Preclinical studies are necessary to evaluate its safety profile and therapeutic efficacy before human trials can be initiated. Additionally, investigating analogs of this molecule may provide insights into structure-activity relationships (SAR) and help identify more potent derivatives.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods are being used to predict the biological activity of 5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline before experimental validation. These methods include molecular dynamics simulations, quantum mechanical calculations, and machine learning algorithms trained on large datasets of bioactive molecules.

In conclusion,5-(4-methoxyphenyl)methyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS No. 866342-63-4) is a structurally complex heterocyclic compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it a promising candidate for further investigation in drug development. Ongoing research aims to elucidate its mechanism of action and explore its therapeutic applications in various diseases.

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